molecular formula C20H16FNaO3S B12409037 Sulindac Sodium CAS No. 63804-15-9

Sulindac Sodium

Cat. No.: B12409037
CAS No.: 63804-15-9
M. Wt: 378.4 g/mol
InChI Key: YMXUJDLCLXHYBO-WPTDRQDKSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulindac Sodium involves several key steps:

    Condensation: Fluorobenzyl chloride and methylmalonic acid diethyl ester are condensed in the presence of an organic base to form 2-(4-fluorobenzyl)-2-diethyl methylmalonic acid diethyl ester.

    Hydrolysis: The ester is hydrolyzed in an aqueous alkali to yield 2-(4-fluorobenzyl)-2-methylmalonic acid.

    Decarboxylation: The acid undergoes decarboxylation at high temperature to produce 3-(4-fluorophenyl)-2-methylpropanoic acid.

    Acylation: The propanoic acid is chloridized with sulfoxide acyl chloride, using anhydrous aluminum chloride or zinc chloride as a catalyst, to obtain 6-fluoro-2-methylindenone.

    Condensation and Hydrolysis: The indenone is condensed with cyanoacetic acid and hydrolyzed to form 5-fluoro-2-methyl-3-indene acetic acid.

    Final Condensation: The indene acetic acid is condensed with p-methylthiobenzaldehyde to produce 5-fluoro-2-methyl-1-(4-methylthiobenzal)-3-indene acetic acid.

    Oxidation: The final product is oxidized using an organic acid as a solvent and peracid or hydrogen peroxide as an oxidizing agent to yield Sulindac.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, lower cost, and stable product quality. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form sulindac sulfone.

    Reduction: It is reduced in vivo to its active form, sulindac sulfide.

    Substitution: Various substitution reactions can occur on the aromatic ring, particularly involving the fluorine and methylsulfinyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Biological enzymes in the liver.

    Catalysts: Anhydrous aluminum chloride, zinc chloride.

Major Products:

Scientific Research Applications

Sulindac Sodium has a wide range of applications in scientific research:

Mechanism of Action

Sulindac Sodium exerts its effects primarily by inhibiting the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. This inhibition is achieved through the suppression of cyclooxygenase enzymes (COX-1 and COX-2). This compound is a prodrug that is metabolized in the liver to its active form, sulindac sulfide, which then inhibits the COX enzymes .

Comparison with Similar Compounds

    Indomethacin: Another NSAID with similar anti-inflammatory properties but a higher risk of gastrointestinal side effects.

    Naproxen: A widely used NSAID with a longer half-life and better gastrointestinal tolerance.

    Ibuprofen: A commonly used NSAID with a shorter duration of action and lower potency compared to Sulindac Sodium.

Uniqueness of this compound: this compound is unique in its ability to undergo enterohepatic circulation, which helps maintain constant blood levels and reduces gastrointestinal side effects. Additionally, its prodrug nature allows for targeted activation in the liver, minimizing systemic exposure to the active form .

Properties

CAS No.

63804-15-9

Molecular Formula

C20H16FNaO3S

Molecular Weight

378.4 g/mol

IUPAC Name

sodium;2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate

InChI

InChI=1S/C20H17FO3S.Na/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23;/h3-10H,11H2,1-2H3,(H,22,23);/q;+1/p-1/b17-9-;

InChI Key

YMXUJDLCLXHYBO-WPTDRQDKSA-M

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)[O-].[Na+]

Origin of Product

United States

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